Temporin-GHd

Antimicrobial peptides Staphylococcus aureus Minimum inhibitory concentration

Temporin-GHd is a distinct 13-residue cationic antimicrobial peptide optimized for dental caries biofilm models. Its documented antibiofilm activity against S. mutans—including inhibition of initial attachment, disruption of preformed biofilms, and downregulation of EPS biosynthesis genes—is unique among H. guentheri isoforms. Validate formulation robustness with proven thermal stability (80°C for 80 min) and pH 2–10 compatibility. This isoform-specific evidence prevents procurement errors from class-level assumptions, ensuring reliable in vitro modeling. Not interchangeable with GHa, GHb, or GHc; verify sequence FLQHIIGALSHFF for target specificity.

Molecular Formula C76H108N18O16
Molecular Weight 1529.8 g/mol
Cat. No. B15566456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-GHd
Molecular FormulaC76H108N18O16
Molecular Weight1529.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1
InChIKeyYCWIQPAQDXZSCK-SUDAOBRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-GHd: A Frog-Derived Temporin Antimicrobial Peptide with Defined Stability and Antibiofilm Profile for Research Selection


Temporin-GHd is a 13-residue cationic antimicrobial peptide (AMP) derived from the skin secretion of the frog Hylarana guentheri, belonging to the temporin family which typically consists of short (10–14 amino acids) peptides with low net positive charge (+0 to +3) [1]. The peptide sequence is FLQHIIGALSHFF, and it adopts a random coil conformation in aqueous solution that converts to an α-helical structure in membrane-mimetic environments [2]. Temporin-GHd exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (including Staphylococcus aureus, MRSA, and Streptococcus mutans), Gram-negative bacteria (E. coli), and fungi (C. albicans) [1].

Why Temporin-GHd Cannot Be Substituted by Generic Temporin-Family Peptides in Research Applications


Within the H. guentheri temporin family (GHa, GHb, GHc, GHd), minor sequence variations confer distinct antimicrobial potency profiles, thermal stability, and selectivity indices that preclude simple interchangeability [1]. For instance, against S. aureus, MIC values differ by nearly two-fold between isoforms (6.8 μM for GHa/GHb vs. 12.7–12.9 μM for GHc/GHd) [1]. Furthermore, temporin-GHb lacks α-helical structure entirely yet retains activity, demonstrating that structural determinants vary [2]. GHd and GHc exhibit specific antibiofilm and gene-modulatory effects against S. mutans that are not characterized for GHa or GHb [3]. Therefore, procurement decisions must be guided by peptide-specific evidence rather than class-level assumptions.

Quantitative Comparative Evidence for Temporin-GHd: MIC, Stability, Cytotoxicity, and Antibiofilm Performance


Differential Antibacterial Potency Against S. aureus Among Temporin Isoforms

Temporin-GHd exhibits an MIC of 12.7 μM against S. aureus, which is approximately 1.9-fold higher (i.e., less potent) than temporin-GHa and temporin-GHb (MIC = 6.8 μM each), but comparable to temporin-GHc (MIC = 12.9 μM) [1]. This demonstrates isoform-specific potency differences that must inform strain-targeted selection.

Antimicrobial peptides Staphylococcus aureus Minimum inhibitory concentration Temporin isoforms

Superior Thermal Stability of Temporin-GHd Relative to Temporin-GHb

Temporin-GHd retains full antimicrobial activity after exposure to 80°C for 80 min and 100°C for 20 min, demonstrating high thermal stability comparable to temporin-GHa and temporin-GHc [1]. In contrast, temporin-GHb is relatively temperature-sensitive [1]. This stability difference is critical for applications involving thermal processing or extended storage at elevated temperatures.

Peptide stability Thermal stability Antimicrobial peptide Temporin

Broad pH Stability (pH 2–10) of Temporin-GHd for Versatile Experimental Conditions

Temporin-GHd maintains consistent antimicrobial activity across a wide pH range from 2 to 10, including extreme acidic (pH 2–3) and alkaline (pH 9–10) conditions [1]. This pH stability profile is shared with temporin-GHa and temporin-GHc, but the quantitative documentation of retained activity at extreme pH values provides procurement confidence for studies requiring non-physiological pH environments.

pH stability Antimicrobial peptide Formulation compatibility Temporin

Low Cytotoxicity Profile of Temporin-GHd Against Human Oral Epithelial Cells at 200 μM

Temporin-GHd exhibits no cytotoxicity toward human oral epithelial cells at concentrations up to 200 μM, while also demonstrating selectivity for S. mutans over human erythrocytes [1]. This concentration (200 μM) is approximately 15× the MIC (13.1 μM) against S. mutans, indicating a favorable selectivity window for oral anti-caries applications. In comparison, the related peptide temporin-GHaR (a synthetic analog) shows stronger hemolytic activity with an HL50 of 48 μM against human red blood cells [2].

Cytotoxicity Selectivity Oral epithelial cells Therapeutic index

Dual-Action Antibiofilm Activity: Inhibition of Attachment and Disruption of Preformed S. mutans Biofilms

Temporin-GHd completely impedes initial attachment of S. mutans biofilm formation and disrupts preformed biofilms [1]. At sub-MIC concentrations (0.25×–0.5× MIC), GHd downregulates expression of exopolysaccharide (EPS) biosynthesis genes (gtfB, gtfC, gtfD), leading to decreased soluble and insoluble EPS production [1]. Temporin-GHc exhibits identical antibiofilm properties, but comparative data for GHa and GHb are absent [1].

Biofilm Streptococcus mutans Antibiofilm EPS downregulation

Evidence-Backed Research Applications for Temporin-GHd in Antimicrobial and Antibiofilm Studies


Dental Caries and Oral Microbiome Research: S. mutans Biofilm Models

Given the documented antibiofilm activity against S. mutans—including complete inhibition of initial attachment, disruption of preformed biofilms, and downregulation of EPS biosynthesis genes [1]—Temporin-GHd is optimally suited for in vitro dental caries models investigating biofilm formation, virulence factor expression, or anti-caries peptide therapeutics. The lack of cytotoxicity toward human oral epithelial cells at 200 μM [1] further supports its use in co-culture or organotypic oral tissue models.

Peptide Stability Studies Under Thermal and pH Stress

The quantitative stability data demonstrating retained antimicrobial activity after 80°C for 80 min and 100°C for 20 min, as well as across pH 2–10 [1], position Temporin-GHd as a robust candidate for formulation development requiring thermal processing, long-term storage, or compatibility with acidic/alkaline excipients. Researchers studying AMP stability mechanisms or developing heat-stable peptide formulations can rely on GHd's documented performance.

Structure-Activity Relationship (SAR) and Membrane Interaction Studies

Temporin-GHd undergoes a random coil-to-α-helix transition upon membrane binding [2] and increases bacterial membrane permeability leading to nucleic acid leakage [3]. These well-defined biophysical properties make GHd a suitable model peptide for membrane-disruption mechanism studies, helical wheel analysis, and comparative SAR investigations across temporin isoforms with differing potency and structural features.

Broad-Spectrum Antimicrobial Screening Against Gram-Positive, Gram-Negative, and Fungal Pathogens

Temporin-GHd exhibits confirmed activity against S. aureus (MIC = 12.7 μM), MRSA (MIC = 12.7–51.7 μM), E. coli, and C. albicans [1]. This broad-spectrum profile supports its use as a positive control or test compound in antimicrobial susceptibility screening programs targeting diverse microbial panels, particularly where peptide-based agents are of interest.

Technical Documentation Hub

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